

Technical Guide: 6-(Thiophen-2-yl)morpholin-3-one

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Compound of Interest

Compound Name: 6-(Thiophen-2-yl)morpholin-3-one

CAS No.: 76175-42-3

Cat. No.: B11910882

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CAS Registry Number: 76175-42-3 Compound Type: Heterocyclic Building Block / Pharmacophore Scaffold

Executive Summary

6-(Thiophen-2-yl)morpholin-3-one is a specialized morpholine derivative characterized by a lactam core substituted at the 6-position with a thiophene ring. This structure serves as a strategic bioisostere for phenyl-substituted morpholinones, offering altered electronic properties (electron-rich thiophene vs. phenyl) and improved lipophilicity profiles in drug design.

It is primarily utilized as an intermediate in the synthesis of Factor Xa inhibitors (anticoagulants) and PI3K inhibitors, where the morpholinone ring acts as a hydrogen-bond acceptor/donor motif and the thiophene moiety facilitates pi-stacking interactions within the target protein's binding pocket.

Chemical Identity & Physicochemical Properties[1] [2][3]

Property	Specification
CAS Number	76175-42-3
IUPAC Name	6-(Thiophen-2-yl)morpholin-3-one
Molecular Formula	C ₈ H ₉ NO ₂ S
Molecular Weight	183.23 g/mol
SMILES	O=C1NCC(O1)c2cccs2
InChI Key	KB-247300 (Internal ID) / Standard: InChI=1S/C8H9NO2S/...
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
LogP (Predicted)	~-0.69 - 1.29
H-Bond Donors	1 (Amide NH)
H-Bond Acceptors	3 (Carbonyl O, Ether O, Thiophene S)

Synthetic Methodology

The synthesis of **6-(Thiophen-2-yl)morpholin-3-one** requires a precise sequence to ensure correct regiochemistry at the 6-position. The most robust industrial route involves the ring-opening of thiophene-epoxides followed by intramolecular cyclization.

Retrosynthetic Analysis

The morpholin-3-one ring is constructed via a "2+4" like assembly, but chemically achieved through the alkylation of a 1,2-amino alcohol derivative.

- Disconnection: The C2-O1 bond or the N4-C3 bond.
- Precursors: 2-Amino-1-(thiophen-2-yl)ethanol and Chloroacetyl chloride.

Step-by-Step Synthesis Protocol

Step 1: Epoxidation of 2-Vinylthiophene (or from Aldehyde)

Start with 2-Thiophenecarboxaldehyde for better scalability.

- Reagents: 2-Thiophenecarboxaldehyde, Trimethylsulfonium iodide, NaOH (Corey-Chaykovsky reaction).
- Procedure:
 - Suspend trimethylsulfonium iodide (1.2 eq) in DMSO/THF.
 - Add powdered NaOH (1.5 eq) at 0°C. Stir for 30 min to generate the ylide.
 - Add 2-thiophenecarboxaldehyde (1.0 eq) dropwise.
 - Stir at RT for 4 hours.
 - Workup: Pour into ice water, extract with diethyl ether.
 - Product: 2-(Thiophen-2-yl)oxirane.

Step 2: Aminolysis (Regioselective Ring Opening)

- Reagents: 2-(Thiophen-2-yl)oxirane, Ammonium Hydroxide (NH₄OH, excess).
- Mechanism: Nucleophilic attack of ammonia occurs predominantly at the less hindered terminal carbon, but to get the 6-substituted morpholinone, we need the oxygen to end up at position 6.
 - Correction: To get the 6-substituted morpholinone, the oxygen of the morpholine ring comes from the hydroxyl group of the amino alcohol.
 - Structure required: Thiophene-CH(OH)-CH₂-NH₂.
 - Opening the epoxide with ammonia gives Thiophene-CH(OH)-CH₂-NH₂.
- Procedure:
 - Dissolve epoxide in MeOH. Add concentrated NH₄OH (10 eq) to prevent dimerization.

- Heat in a sealed tube at 60°C for 6 hours.
- Product: 2-Amino-1-(thiophen-2-yl)ethanol.

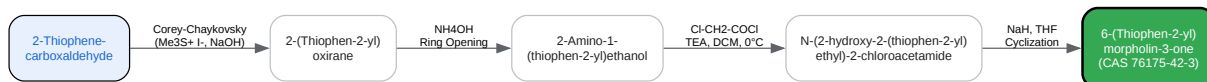
Step 3: N-Acylation

- Reagents: 2-Amino-1-(thiophen-2-yl)ethanol, Chloroacetyl chloride, Triethylamine (TEA), DCM.
- Procedure:
 - Dissolve amino alcohol in anhydrous DCM at 0°C.
 - Add TEA (1.2 eq).
 - Add Chloroacetyl chloride (1.1 eq) dropwise. Control temp < 5°C to avoid O-acylation.
 - Intermediate: N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-chloroacetamide.

Step 4: Cyclization (Intramolecular Williamson Ether Synthesis)

- Reagents: Sodium Hydride (NaH, 60% dispersion), THF (anhydrous).
- Procedure:
 - Dissolve the chloroacetamide intermediate in dry THF.
 - Cool to 0°C. Add NaH (1.5 eq) portion-wise.
 - The alkoxide formed attacks the alkyl chloride (S_N2).
 - Stir at RT for 2-4 hours.
 - Quench: Carefully with sat. NH₄Cl.^[1]
 - Purification: Recrystallization from EtOH or Column Chromatography (EtOAc/Hexane).

Synthesis Pathway Diagram



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Figure 1: Synthetic route for **6-(Thiophen-2-yl)morpholin-3-one** via epoxide ring opening and intramolecular cyclization.

Structural Validation & Quality Control

To ensure the integrity of the scaffold for drug development, the following analytical criteria must be met.

NMR Interpretation

- ^1H NMR (400 MHz, DMSO- d_6):
 - Thiophene Protons: Multiplets at δ 7.45 (dd), 7.10 (d), 7.00 (dd) ppm.
 - Amide NH: Broad singlet at δ 8.10 ppm.
 - C6-H (Chiral Center): dd at δ 4.75 ppm (Deshielded by Oxygen and Thiophene ring).
 - C2-H₂ (Next to Carbonyl): AB system or singlet at δ 4.10 ppm.
 - C5-H₂ (Next to Nitrogen): Multiplets at δ 3.20–3.50 ppm.

Impurity Profile

- Dimerization: High concentration during epoxide opening can lead to bis-alkylated amines. Monitor by LC-MS (Look for $[\text{M}+\text{H}]^+ \sim 300+$).
- O-Acylation: During Step 3, if temperature is not controlled, the ester forms. Check IR for ester carbonyl ($\sim 1735\text{ cm}^{-1}$) vs amide carbonyl ($\sim 1650\text{ cm}^{-1}$).

Applications in Drug Discovery

Factor Xa Inhibition

This molecule is a structural analog to the core scaffold of Rivaroxaban (Xarelto). While Rivaroxaban utilizes a 4-(4-aminophenyl)morpholin-3-one core with a chlorothiophene amide tail, the **6-(thiophen-2-yl)morpholin-3-one** offers a reversed polarity profile.

- Mechanism: The lactam nitrogen (N4) can be arylated (e.g., via Chan-Lam coupling) to attach the P4 binding motif.
- Advantage: The C6-thiophene group can occupy the S1 or S4 pocket of Factor Xa, providing hydrophobic contacts.

PI3K Pathway Modulation

Morpholine-containing heterocycles are privileged structures in PI3K inhibitors. The oxygen atom in the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

- Modification: Functionalization of the thiophene (e.g., bromination followed by Suzuki coupling) allows for the extension of the molecule into the affinity pocket.

Safety & Handling

- GHS Classification: Warning.[1]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Thiophene derivatives can be sensitive to light and oxidation over prolonged periods.

References

- PubChem. (2025).[2] Compound Summary: Morpholin-3-one derivatives. National Library of Medicine. Retrieved February 20, 2026, from [\[Link\]](#)
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Synthesis. Journal of the American Chemical Society.

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Sources

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- [2. 2-Morpholin-4-yl-8-thiophen-3-ylchromen-4-one | C17H15NO3S | CID 11623802 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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